![molecular formula C9H8BrN3O3 B2853875 5-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide CAS No. 1207042-63-4](/img/structure/B2853875.png)
5-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
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Overview
Description
Oxadiazole or furadiazole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .
Synthesis Analysis
The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . The substituted aromatic acid hydrazides from o-benzoyl benzoic acid reacted with aromatic aldehydes under slight acidic conditions to get the substituted hydrazone derivatives which were then cyclized in presence of bromine, acetic acid, and sodium acetate to get 1,3,4-oxadiazole derivatives .
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole . Amongst the isomers, the greatest interest is involved with 1,3,4-oxadiazoles .
Chemical Reactions Analysis
The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc. as reported in the literature .
Physical And Chemical Properties Analysis
Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .
Scientific Research Applications
Synthesis and Characterization
- Research has explored the synthesis of compounds based on oxadiazole and furan rings, highlighting methodologies for creating insensitive energetic materials and discussing their thermal stability and detonation performance. Such compounds show potential for applications in materials science, especially in developing explosives with reduced sensitivity (Qiong Yu et al., 2017).
Biological Activities
- Studies on oxadiazole and furan-containing compounds have identified a range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. These findings suggest potential therapeutic applications, with some derivatives already incorporated into commercially available drugs (Ankit Siwach & P. Verma, 2020).
Antimicrobial Applications
- The synthesis of N-(4-bromophenyl)furan-2-carboxamides and their derivatives has been investigated for their in vitro anti-bacterial activities against drug-resistant bacteria, demonstrating significant efficacy. This suggests their potential as novel antimicrobial agents (A. Siddiqa et al., 2022).
Chemical Reactivity and Applications
- Research into the reactivity of furan-2-carboxamides with various substituents has led to the development of novel compounds with potential applications in pharmaceuticals and materials science. These studies often focus on the synthesis of compounds with specific structural features to explore their chemical properties and potential applications (M. M. El’chaninov & А. Aleksandrov, 2017).
Safety And Hazards
Future Directions
After a century since the 1,2,4-oxadiazole have been discovered, the uncommon potential attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit . It is worth noting that the interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . Herein, after a concise historical introduction, we present a comprehensive overview of the recent achievements in the synthesis of 1,2,4-oxadiazole-based compounds and the major advances in their biological applications in the period of the last five years as well as brief remarks on prospects for further development .
properties
IUPAC Name |
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-5-12-8(16-13-5)4-11-9(14)6-2-3-7(10)15-6/h2-3H,4H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGQZRUMQCJDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide |
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